
Guanoxan
Vue d'ensemble
Description
Le Guanoxan est un médicament sympatholytique qui était commercialisé sous le nom d’Envacar par Pfizer au Royaume-Uni pour traiter l’hypertension artérielleLe this compound n’a pas été largement utilisé et a finalement été retiré du marché en raison d’une toxicité hépatique .
Applications De Recherche Scientifique
Chemistry: It is used as a model compound to study sympatholytic agents and their mechanisms.
Biology: Guanoxan’s effects on adrenergic neurons have been explored in biological research.
Medicine: Initially developed as an antihypertensive agent, this compound’s pharmacological properties have been extensively studied.
Industry: Although not widely used industrially, this compound’s synthesis and properties are of interest in pharmaceutical research
Mécanisme D'action
Le Guanoxan exerce ses effets en bloquant les neurones adrénergiques, ce qui entraîne une diminution de la libération de norépinéphrine. Cela se traduit par une vasoconstriction réduite et une pression artérielle inférieure. Le mécanisme du composé est similaire à celui de la guanéthidine, un autre agent antihypertenseur. L’action du this compound implique la liaison aux récepteurs adrénergiques et l’inhibition de leur fonction .
Composés similaires :
Guanéthidine : Mécanisme similaire, utilisé comme agent antihypertenseur.
Brétylium : Un autre agent bloquant les neurones adrénergiques avec des applications similaires.
Comparaison :
This compound vs. Guanéthidine : Les deux composés bloquent les neurones adrénergiques, mais le this compound a été retiré du marché en raison d’une toxicité hépatique, tandis que la guanéthidine reste utilisée.
This compound vs. Brétylium : Bien que les deux aient des mécanismes similaires, le Brétylium est davantage utilisé pour ses propriétés antiarythmiques
La structure et les propriétés uniques du this compound en font un composé précieux pour la recherche, malgré son utilisation clinique limitée.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du Guanoxan implique les étapes suivantes :
Réaction de chloration : Le 2-hydroxyméthyl-1,4-benzodioxane réagit avec le chlorure de thionyle en présence d’un solvant pour former le 2-chlorométhyl-1,4-benzodioxane.
Réaction de condensation : Le 2-chlorométhyl-1,4-benzodioxane est ensuite condensé avec la guanidine en présence d’une base et d’un solvant pour produire le this compound.
Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais elle est optimisée pour un rendement et une pureté plus élevés. Le processus implique :
- Chloration du 2-hydroxyméthyl-1,4-benzodioxane.
- Condensation avec la guanidine.
- Salification avec l’acide sulfurique pour obtenir le sulfate de this compound .
Analyse Des Réactions Chimiques
Types de réactions : Le Guanoxan subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former différents produits d’oxydation.
Réduction : Il peut également subir des réactions de réduction, bien que celles-ci soient moins fréquentes.
Substitution : Le this compound peut participer à des réactions de substitution, en particulier à la substitution nucléophile.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.
Substitution : Les réactions de substitution nucléophile font souvent intervenir des réactifs tels que l’hydroxyde de sodium ou d’autres bases fortes.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire divers dérivés oxydés du this compound .
4. Applications de la recherche scientifique
Chimie : Il est utilisé comme composé modèle pour étudier les agents sympatholytiques et leurs mécanismes.
Biologie : Les effets du this compound sur les neurones adrénergiques ont été explorés dans la recherche biologique.
Médecine : Initialement développé comme agent antihypertenseur, les propriétés pharmacologiques du this compound ont été largement étudiées.
Industrie : Bien qu’il ne soit pas largement utilisé dans l’industrie, la synthèse et les propriétés du this compound présentent un intérêt pour la recherche pharmaceutique
Comparaison Avec Des Composés Similaires
Guanethidine: Similar in mechanism, used as an antihypertensive agent.
Bretylium: Another adrenergic neuron-blocking agent with similar applications.
Comparison:
Guanoxan vs. Guanethidine: Both compounds block adrenergic neurons, but this compound was withdrawn due to liver toxicity, whereas guanethidine remains in use.
This compound vs. Bretylium: While both have similar mechanisms, Bretylium is used more for its antiarrhythmic properties
This compound’s unique structure and properties make it a valuable compound for research, despite its limited clinical use.
Propriétés
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7/h1-4,7H,5-6H2,(H4,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUVKVDQFXDZHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046166 | |
| Record name | Guanoxan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2165-19-7 | |
| Record name | Guanoxan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2165-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanoxan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002165197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanoxan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13211 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guanoxan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUANOXAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V0MRL0R5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR)-3,3abeta,4,5,6,6abeta-Hexahydro-5alpha-hydroxy-4beta-[(1E,3S)-3-hydroxy-3-(4alpha-propylcyclohexan-1alpha-yl)-1-propenyl]cyclopenta[b]pyrrole-2-pentanoic acid methyl ester](/img/structure/B1209942.png)
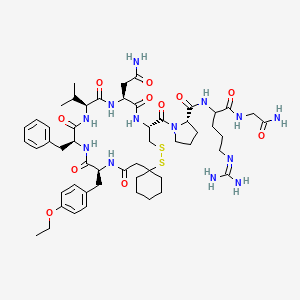
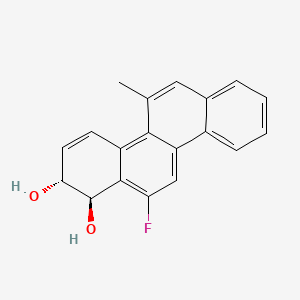
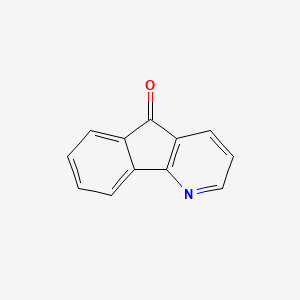
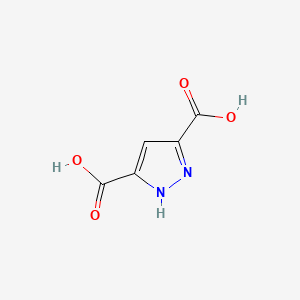

![2,4-Diamino-5-[2-Methoxy-5-(4-Carboxybutyloxy)benzyl]pyrimidine](/img/structure/B1209950.png)

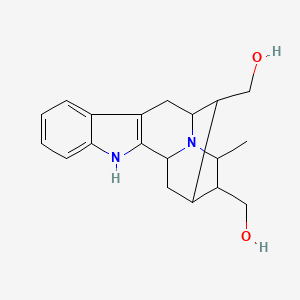
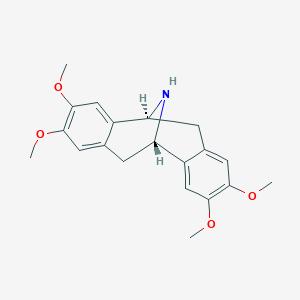
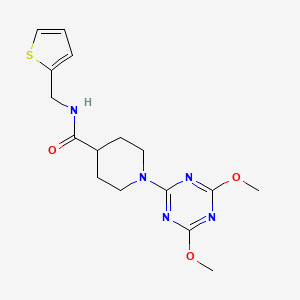
![2-acetamido-N-[1-(3-cyano-4,6-dimethyl-2-pyridinyl)-4-piperidinyl]-3-(3-methoxyphenyl)propanamide](/img/structure/B1209962.png)
![5-hydroxy-N-[2-[[(5-hydroxy-3-pyridinyl)-oxomethyl]amino]propyl]-3-pyridinecarboxamide](/img/structure/B1209964.png)
![3-[[[[3-[(4-Chlorophenyl)methyl]-2-methyl-4-oxo-6-quinazolinyl]amino]-oxomethyl]amino]propanoic acid ethyl ester](/img/structure/B1209965.png)
